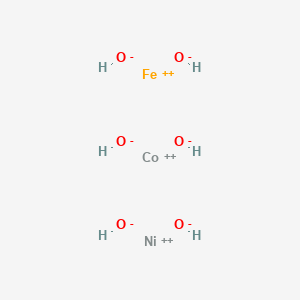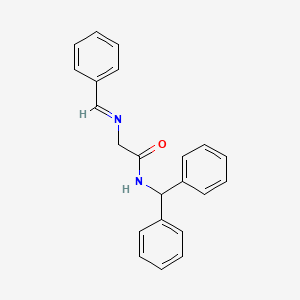![molecular formula C14H12O4 B14193612 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol CAS No. 834918-74-0](/img/structure/B14193612.png)
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol is a compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their antioxidant properties. This compound is structurally related to resveratrol, a well-known antioxidant found in red wine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol typically involves the reaction of 2,4-dihydroxybenzaldehyde with 2,4-dihydroxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a model compound for studying stilbenoid chemistry and reactivity.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of antioxidant additives for food and cosmetic products.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol involves its ability to scavenge reactive oxygen species (ROS) through electron transfer and proton-coupled electron transfer (PCET) mechanisms. The compound’s catechol moiety plays a crucial role in its antioxidant activity by donating electrons to neutralize ROS. This process helps protect cells from oxidative damage and may contribute to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Another well-known stilbenoid with antioxidant properties.
Piceatannol: A hydroxylated derivative of resveratrol with enhanced antioxidant activity.
Oxyresveratrol: A tetrahydroxystilbene with potent antioxidant and anti-inflammatory properties.
Uniqueness
4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol is unique due to its specific hydroxylation pattern, which may confer distinct reactivity and biological activity compared to other stilbenoids. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
CAS No. |
834918-74-0 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
4-[2-(2,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H12O4/c15-11-5-4-10(13(17)8-11)3-1-9-2-6-12(16)14(18)7-9/h1-8,15-18H |
InChI Key |
QGRSVVHNOXVSLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)


![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)

![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)

![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)


